molecular formula C22H20FN3O2 B11149140 2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11149140
M. Wt: 377.4 g/mol
InChI Key: QMSYPDQJLYZLLE-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and acetylating agents. The reaction conditions may vary, but common steps include:

    Amidation: The formation of the amide bond between the acetylated indole and the fluoroindole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)acetylglycine
  • 2-(1H-indol-3-yl)ethan-1-ol
  • 2-(1H-indol-3-yl)acetonitrile

Uniqueness

2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is unique due to the presence of both acetyl and fluoroindole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other indole derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C22H20FN3O2/c1-15(27)19-13-26(20-5-3-2-4-18(19)20)14-22(28)24-9-11-25-10-8-16-6-7-17(23)12-21(16)25/h2-8,10,12-13H,9,11,14H2,1H3,(H,24,28)

InChI Key

QMSYPDQJLYZLLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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